![molecular formula C22H20ClFN4O3S B2430471 N-(2-methoxyphenyl)-3,8-dioxo-2-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide CAS No. 1112301-26-4](/img/structure/B2430471.png)
N-(2-methoxyphenyl)-3,8-dioxo-2-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis analysis would include a detailed description of the reaction steps, the reagents and conditions used, and the yield of each step .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions with different reagents, under different conditions, and the mechanism of these reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility in various solvents, stability under various conditions, etc .Scientific Research Applications
Synthesis and Chemical Transformations
- Researchers Dyachenko and Vovk (2012) explored the synthesis of various derivatives of hexahydroisoquinoline, including 3-oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles and 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide. These compounds are structurally related to N-(2-methoxyphenyl)-3,8-dioxo-2-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide and have potential applications in chemical synthesis and drug development (Dyachenko & Vovk, 2012).
Antimicrobial Research
- In a study by Patel and Patel (2010), fluoroquinolone-based 4-thiazolidinones were synthesized, including derivatives of hexahydroisoquinoline. These compounds were evaluated for their antimicrobial properties, highlighting the potential of hexahydroisoquinoline derivatives in addressing bacterial and fungal infections (Patel & Patel, 2010).
Biological Activity and Pharmacological Potential
- Research by Ukrainets, Mospanova, and Davidenko (2016) investigated the bioisosteric replacements in quinoline derivatives, aiming to enhance analgesic properties. Their findings suggest the versatility of hexahydroisoquinoline derivatives in modifying biological activity for potential therapeutic applications (Ukrainets, Mospanova, & Davidenko, 2016).
Cancer Research
- A study by Atwell et al. (1988) on phenylquinoline-8-carboxamides, which are structurally related to hexahydroisoquinoline derivatives, demonstrated their potential as antitumor agents. This research underscores the relevance of such compounds in developing new anticancer drugs (Atwell et al., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O3S/c1-4-28-21(30)20-19(14-10-13(31-3)6-8-17(14)27(20)2)26-22(28)32-11-18(29)25-16-7-5-12(23)9-15(16)24/h5-10H,4,11H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOLLYKHIVTDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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